molecular formula C18H14Cl2N2OS2 B3128450 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfanyl]acetamide CAS No. 338957-95-2

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfanyl]acetamide

Cat. No. B3128450
CAS RN: 338957-95-2
M. Wt: 409.4 g/mol
InChI Key: IVIKFMFIHBCTOY-UHFFFAOYSA-N
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Description

  • CAS Registry Number : 6975-29-7

Scientific Research Applications

Antimicrobial and Antifungal Applications

A study by Baviskar, Khadabadi, and Deore (2013) synthesized a series of thiazolidin-4-one derivatives, including compounds structurally similar to N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfanyl]acetamide, to determine their antimicrobial activity. These compounds exhibited significant in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013).

Anticancer Applications

Research on derivatives of thiazole and thiadiazole has shown promising anticancer activity. A study by Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluated their anticancer activity against various cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Anticonvulsant Activity

El Kayal et al. (2022) focused on synthesizing 1-benzylsubstituted derivatives of similar compounds and evaluating their anticonvulsant activity using the PTZ-induced seizures model in mice. This study aimed to determine the compounds' affinity to GABAergic biotargets, although the synthesized substances did not show significant anticonvulsant activity, it underscored the importance of the cyclic amide fragment in such activities (El Kayal et al., 2022).

properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2OS2/c1-11-4-2-3-5-16(11)24-10-17(23)22-18-21-15(9-25-18)13-7-6-12(19)8-14(13)20/h2-9H,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIKFMFIHBCTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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